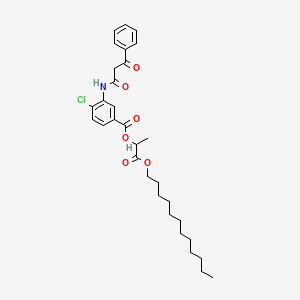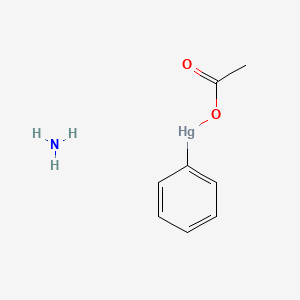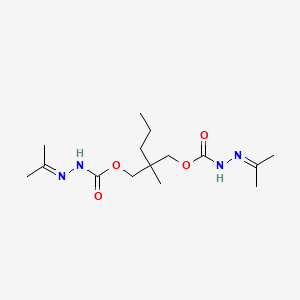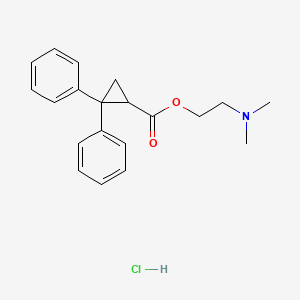
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a combination of aromatic and aliphatic structures, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate typically involves multiple steps, including the formation of ester and amide bonds. The process may start with the esterification of 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoic acid with 1-(dodecyloxy)-1-oxopropan-2-ol under acidic conditions. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of 1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate: Shares a similar structure but lacks the dodecyloxy group.
4-chloro-3-(3-oxo-3-phenylpropanamido)benzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate is unique due to its combination of ester and amide functionalities, along with the presence of both aromatic and aliphatic components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
33981-14-5 |
|---|---|
Fórmula molecular |
C31H40ClNO6 |
Peso molecular |
558.1 g/mol |
Nombre IUPAC |
(1-dodecoxy-1-oxopropan-2-yl) 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C31H40ClNO6/c1-3-4-5-6-7-8-9-10-11-15-20-38-30(36)23(2)39-31(37)25-18-19-26(32)27(21-25)33-29(35)22-28(34)24-16-13-12-14-17-24/h12-14,16-19,21,23H,3-11,15,20,22H2,1-2H3,(H,33,35) |
Clave InChI |
YABDJDWVKQJNTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)

![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)





![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
